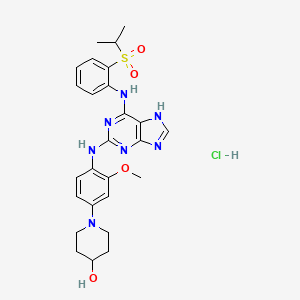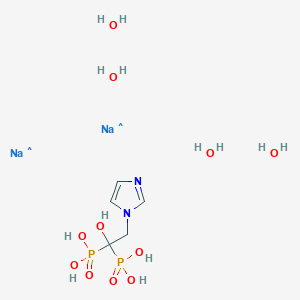![molecular formula C18H18ClF3N4O2 B12396532 N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)
N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retinol binding protein 4 ligand-1 is a compound that interacts with retinol binding protein 4, a member of the lipocalin family. Retinol binding protein 4 is the primary transport protein for retinol (vitamin A) in the bloodstream. This protein is crucial for the mobilization and distribution of vitamin A from the liver to peripheral tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of retinol binding protein 4 ligand-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve organic synthesis techniques, such as condensation reactions, esterification, and purification processes .
Industrial Production Methods
Industrial production of retinol binding protein 4 ligand-1 requires large-scale synthesis techniques. These methods often involve the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification processes like chromatography to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
Retinol binding protein 4 ligand-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols .
Aplicaciones Científicas De Investigación
Retinol binding protein 4 ligand-1 has several scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between retinol binding protein 4 and its ligands.
Biology: Investigated for its role in retinoid homeostasis and its impact on cellular processes.
Medicine: Explored as a potential therapeutic agent for conditions related to vitamin A deficiency and metabolic disorders.
Mecanismo De Acción
Retinol binding protein 4 ligand-1 exerts its effects by binding to retinol binding protein 4, thereby influencing the transport and distribution of retinol in the body. The molecular targets involved include specific membrane receptors that mediate the uptake of retinol across cell membranes. The pathways involved in this process include the retinoid signaling pathway, which regulates gene expression and cellular differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Retinoic acid: Another retinoid that interacts with retinoid receptors and plays a role in cellular differentiation and proliferation.
Fenretinide: A synthetic retinoid used in cancer therapy and studied for its effects on retinoid signaling pathways.
Uniqueness
Retinol binding protein 4 ligand-1 is unique in its specific interaction with retinol binding protein 4, making it a valuable tool for studying retinoid homeostasis and its related biological processes. Unlike other retinoids, it specifically targets retinol binding protein 4, providing insights into its role in health and disease .
Propiedades
Fórmula molecular |
C18H18ClF3N4O2 |
|---|---|
Peso molecular |
414.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H18ClF3N4O2/c1-28-15-5-4-12(19)11-14(15)24-17(27)26-9-7-25(8-10-26)16-13(18(20,21)22)3-2-6-23-16/h2-6,11H,7-10H2,1H3,(H,24,27) |
Clave InChI |
PNEWYJAVBOHPBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


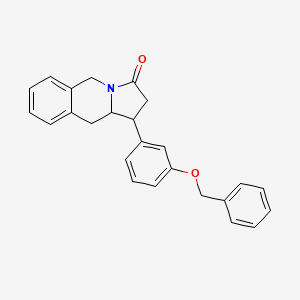

![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
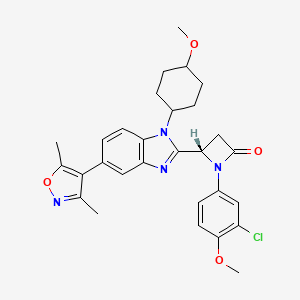


![[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12396492.png)
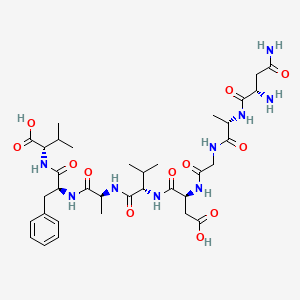
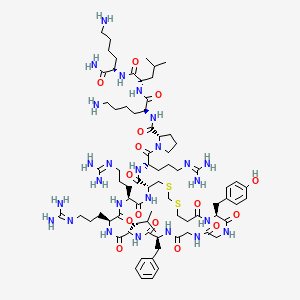
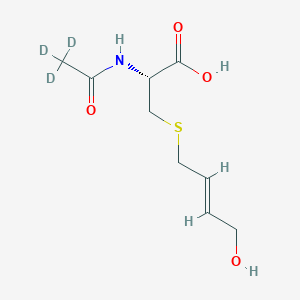
![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
